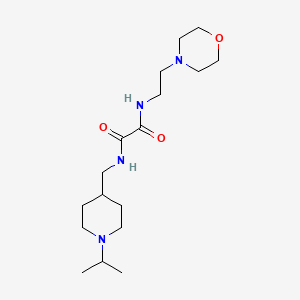

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide, also known as LMTX, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various neurological disorders. LMTX belongs to a class of compounds known as tau aggregation inhibitors, which are designed to prevent the formation and accumulation of abnormal tau protein aggregates in the brain.

Applications De Recherche Scientifique

Herbicide Development

The compound has been investigated for its potential as a herbicide, particularly against Phalaris minor , a major weed in wheat crops. Computational studies have identified it as one of several lead molecules with a higher binding affinity and inhibition constant than existing herbicides . The binding stability of these molecules with the D1 protein of photosystem-II (PS-II) was confirmed through molecular dynamics simulations and binding free energy calculations. This suggests that the compound could be a part of a new class of herbicides with improved efficacy and resistance profiles.

Photosynthesis Research

Due to its interaction with the D1 protein of PS-II, this compound is valuable in photosynthesis research. It can serve as a tool to understand the electron transfer process in photosynthesis, as well as the development of resistance in weeds to herbicides that target the QB binding site of the D1 protein .

Molecular Dynamics Simulations

The compound’s interaction with proteins can be used in molecular dynamics simulations to study the conformational stability of protein-ligand complexes. This is crucial for the discovery of new drugs and herbicides, as it helps predict the behavior of these molecules in biological systems .

Binding Free Energy Calculations

Researchers can use the compound in binding free energy calculations to evaluate the energetics of protein-ligand interactions. This is an essential step in the drug discovery process, providing insights into the driving forces behind these interactions and the potential efficacy of new compounds .

Hydrogen Bonding Studies

The compound can be used to study hydrogen bonding interactions within proteins. Understanding these interactions is vital for the design of molecules with specific binding characteristics, which is a key aspect of targeted drug design .

π-π Interaction Analysis

This compound’s ability to engage in π-π interactions with amino acids in proteins makes it a useful agent for studying these types of non-covalent interactions. Such studies are important for the design of molecules with high specificity and binding affinity .

Resistance Mechanism Elucidation

The compound can help elucidate the mechanisms by which weeds develop resistance to herbicides. By understanding how Phalaris minor and other weeds resist herbicidal action, researchers can design more effective and sustainable weed management strategies .

Herbicide Specificity Testing

Finally, the compound can be synthesized and used in whole plant assays to test for herbicidal activity and specificity. This is a critical step in herbicide development, ensuring that new products are effective against target weeds without harming crops or the environment .

Propriétés

IUPAC Name |

N-(2-morpholin-4-ylethyl)-N'-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N4O3/c1-14(2)21-6-3-15(4-7-21)13-19-17(23)16(22)18-5-8-20-9-11-24-12-10-20/h14-15H,3-13H2,1-2H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKRVDMMTOKVHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C(=O)NCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)

![2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2758273.png)

![3,3-Difluoro-N-[(2-methoxyphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2758274.png)

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758276.png)